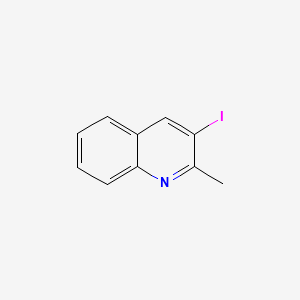

3-碘-2-甲基喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

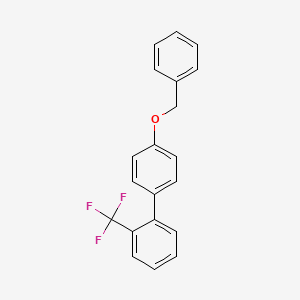

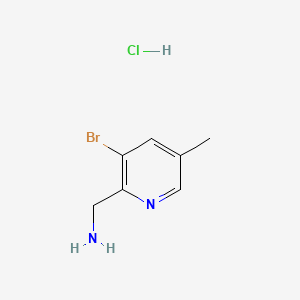

3-Iodo-2-methylquinoline is a derivative of quinoline, which is one of the most common nitrogen-containing heterocycles . Quinoline has fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . The functionalization of quinoline at different positions allows for varying pharmacological activities of its derivatives .

Synthesis Analysis

There are various methods for the synthesis of 2-methylquinoline, a core structure in 3-Iodo-2-methylquinoline . The Doebner–von Miller method is considered one of the best techniques . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis

The molecular formula of 3-Iodo-2-methylquinoline is C10H8IN . It is a bicyclic compound that consists of a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline and its derivatives, including 2-methylquinoline, have shown substantial biological activities . The synthesis of 2-methylquinoline involves various techniques, including the Doebner–von Miller method .Physical And Chemical Properties Analysis

The average mass of 3-Iodo-2-methylquinoline is 269.082 Da, and its monoisotopic mass is 268.970123 Da .科学研究应用

合成和环化研究:3-碘-2-甲基喹啉用于通过Heck反应合成(E)-2-芳基-1-甲基-3-苯乙烯基喹啉-4(1H)-酮。这些化合物进一步在高温或光诱导电环化条件下进行环化研究,形成复杂的有机结构,如4-芳基-2-苯基呋喃[3,2-c]喹啉和12-甲基-5-苯基苯并[c]蒽啉-7(12H)-酮 (Rocha, Pinto, & Silva, 2015)。

香豆素衍生:与3-碘-2-甲基喹啉相关的2-氯-3-甲醛-6-甲基喹啉已被研究用于新型香豆素的形成。这些化合物展示了独特的分子结构和分子间相互作用,对药物开发具有启发性 (Rizvi et al., 2008)。

生物应用的荧光探针:与3-碘-2-甲基喹啉相关的6-甲基喹啉与各种试剂的季铵化反应产生对氯离子敏感的荧光探针。这些探针可用于生物系统中氯离子的测定,展示了喹啉衍生物在生物化学中的多功能性 (Geddes et al., 2001)。

医学成像的放射示踪剂合成:从异喹啉衍生的碘化PK11195的类似物已被合成用于在心脏中映射外周型苯二氮卓类受体。这项研究突出了碘化喹啉衍生物在开发单光子发射计算机断层扫描(SPECT)成像的放射示踪剂中的应用 (Gildersleeve et al., 1996)。

有机反应中的光催化:从包括3-碘-2-甲基喹啉在内的化合物合成的碘化Bodipy可作为有机反应的高效光催化剂,例如制备吡咯并[2,1-a]异喹啉。这说明了碘化喹啉衍生物在先进化学合成和催化中的作用 (Guo et al., 2013)。

作用机制

While the specific mechanism of action for 3-Iodo-2-methylquinoline is not mentioned in the retrieved papers, quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery .

安全和危害

未来方向

Quinoline and its derivatives, including 3-Iodo-2-methylquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They are essential heterocyclic compounds and are of critical importance for medicinal chemists . Future research may focus on the development of more efficient synthesis methods and the exploration of their pharmacological activities .

属性

IUPAC Name |

3-iodo-2-methylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN/c1-7-9(11)6-8-4-2-3-5-10(8)12-7/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWJXEPXYZGFSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1h-Pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B582160.png)

![N-[1-(4-Bromophenyl)cyclopropyl]acetamide](/img/structure/B582173.png)

![2-Oxaspiro[3.3]heptan-6-ol](/img/structure/B582175.png)